An In-depth Technical Guide to 3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3)
An In-depth Technical Guide to 3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of well-characterized chemical intermediates in the successful progression of research and development projects. 3-Methoxy-6-methyl-2-nitropyridine, a substituted nitropyridine, represents a key building block in the synthesis of complex heterocyclic systems. Its unique electronic and steric properties, conferred by the methoxy, methyl, and nitro functionalities on the pyridine core, make it a versatile reagent in medicinal chemistry and materials science. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to an in-depth analysis of its synthesis, reactivity, and safe handling, grounded in established chemical principles. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to empower researchers in their own applications of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
3-Methoxy-6-methyl-2-nitropyridine is a distinct organic compound with the CAS (Chemical Abstracts Service) registry number 24015-98-3. It is also known by the synonym 3-Methoxy-2-nitro-6-picoline.[1] A thorough understanding of its fundamental properties is the bedrock of its effective and safe utilization in any laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 24015-98-3 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Typically a solid | |
| Purity | Commercially available at ≥95% | [1][2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
Synthesis of 3-Methoxy-6-methyl-2-nitropyridine: A Mechanistic Approach
The most logical and industrially scalable synthesis of 3-Methoxy-6-methyl-2-nitropyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring towards attack by nucleophiles.
The Precursor: 2-Chloro-6-methyl-3-nitropyridine
The synthesis commences with a suitable precursor, typically 2-chloro-6-methyl-3-nitropyridine. This starting material can be prepared through the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, and subsequent chlorination.[5]
Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
The core of the synthesis is the displacement of the chloro group by a methoxy group using sodium methoxide. The nitro group at the 2-position, along with the ring nitrogen, significantly lowers the electron density at the C2 and C6 positions, making them susceptible to nucleophilic attack.
Reaction Scheme:
Figure 1: Synthesis via Nucleophilic Aromatic Substitution.
Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is based on established procedures for similar nucleophilic aromatic substitutions on nitropyridine systems.[6][7]
Materials:
-
2-Chloro-6-methyl-3-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Toluene (optional, for workup)
-
Water (for workup)
-
Heptane (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methyl-3-nitropyridine in anhydrous methanol.
-
Reagent Addition: To this solution, add sodium methoxide portion-wise while monitoring the temperature. An exothermic reaction may be observed. The reaction can be carried out at temperatures ranging from 10-60°C.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is typically quenched with water. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent like toluene.[8] The organic layer is then separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as heptane, to yield pure 3-Methoxy-6-methyl-2-nitropyridine.[8]
Causality of Experimental Choices:
-
Solvent: Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions, and readily dissolves both the substrate and the reagent.
-
Temperature: The reaction temperature is a critical parameter. While the reaction can proceed at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate without promoting significant side product formation.[8]
-
Workup: The aqueous workup is essential to remove the sodium chloride byproduct and any unreacted sodium methoxide.
Reactivity Profile: A Versatile Intermediate
The reactivity of 3-Methoxy-6-methyl-2-nitropyridine is dominated by the interplay of its functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This reduction is a cornerstone of its utility in building more complex molecules.
Reaction Scheme:
Figure 2: Reduction of the nitro group.
Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
-
Metal/Acid Systems: Stannous chloride (SnCl₂) in hydrochloric acid (HCl) is a classic and effective method for nitro group reduction.[7]
The resulting 2-amino-3-methoxy-6-methylpyridine is a valuable intermediate for the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications.
Further Nucleophilic Aromatic Substitution
While the methoxy group is generally less prone to displacement than a halogen, under forcing conditions, it could potentially be substituted by other strong nucleophiles. However, the primary role of this compound is as a precursor after the reduction of the nitro group.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for 3-Methoxy-6-methyl-2-nitropyridine is not readily found in the searched literature, we can predict the expected spectral features based on its structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (H4) | 7.5 - 8.0 | d | ~8-9 |
| Aromatic CH (H5) | 7.0 - 7.5 | d | ~8-9 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - |
| Methyl (-CH₃) | 2.5 - 2.7 | s | - |
Rationale for Predictions:
-
The aromatic protons will appear as doublets due to coupling with each other. The electron-withdrawing nitro group will deshield the adjacent proton (H4) causing it to appear at a higher chemical shift.
-
The methoxy and methyl protons will appear as singlets as they have no adjacent protons to couple with. The chemical shift of the methoxy group is characteristic for such functionalities attached to an aromatic ring.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Nitro-substituted C2) | 150 - 160 |
| C-O (Methoxy-substituted C3) | 155 - 165 |
| Aromatic CH (C4) | 120 - 130 |
| Aromatic CH (C5) | 110 - 120 |
| C-CH₃ (C6) | 150 - 160 |
| Methoxy (-OCH₃) | 55 - 65 |
| Methyl (-CH₃) | 15 - 25 |
Rationale for Predictions:
-
The carbons directly attached to the electronegative nitrogen and oxygen atoms (C2, C3, and C6) will be significantly deshielded and appear at higher chemical shifts.
-
The carbons of the methoxy and methyl groups will appear in the characteristic upfield region for sp³ hybridized carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 | Strong |
| N-O Symmetric Stretch (NO₂) | 1340 - 1380 | Strong |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
Rationale for Predictions:
-
The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
-
The C-O stretch of the methoxy group and the aromatic ring vibrations will also be clearly visible.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound, should be observed.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da).
Safety and Handling
As a nitropyridine derivative, 3-Methoxy-6-methyl-2-nitropyridine should be handled with appropriate care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the conducted searches, the safety precautions for similar compounds provide a reliable guide.
General Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[9]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
The primary value of 3-Methoxy-6-methyl-2-nitropyridine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: The 2-amino-3-methoxy-6-methylpyridine derivative, obtained after reduction of the nitro group, is a key scaffold for the development of various biologically active compounds. Substituted aminopyridines are prevalent in many drug molecules.
-
Heterocyclic Chemistry: This compound serves as a valuable starting material for the construction of a wide range of fused and substituted heterocyclic systems. The strategic placement of the methoxy, methyl, and amino (after reduction) groups allows for regioselective functionalization.
Conclusion
3-Methoxy-6-methyl-2-nitropyridine is a chemical intermediate of significant potential for researchers and drug development professionals. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The true synthetic utility of this compound is unlocked upon the reduction of its nitro group, providing access to a highly functionalized aminopyridine scaffold. While a complete set of experimental spectroscopic and safety data is not yet widely disseminated in public literature, the predicted data and safety precautions outlined in this guide provide a solid foundation for its informed and safe use in the laboratory. As with any chemical reagent, it is imperative for researchers to apply sound chemical principles and adhere to rigorous safety protocols.
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Please note that while the following links were verified at the time of writing, their availability may change.
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